molecular formula C17H14ClN3OS B2958579 (2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile CAS No. 866009-21-4

(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile

Cat. No.: B2958579
CAS No.: 866009-21-4
M. Wt: 343.83
InChI Key: ZOYFHKUGJXSZBF-ICFOKQHNSA-N
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Description

(2Z)-2-[(Z)-4-Chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile (CAS# 866009-21-4) is an advanced chemical intermediate offered with high purity for research and development purposes. This compound features a complex molecular architecture with a chlorobenzoyl group, a methylsulfanyl moiety, and a pyridinylmethylamino functional group, making it a valuable scaffold for pharmaceutical research and the synthesis of more complex molecules . Its structural characteristics suggest potential applications in developing kinase inhibitors, particularly for vascular endothelial growth factor receptors (VEGFR), which are critical targets in cancer research and angiogenesis studies . The presence of multiple heteroatoms and defined stereochemistry (Z-configuration) provides specific three-dimensional interactions valuable for structure-activity relationship (SAR) studies in medicinal chemistry. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human, veterinary, or household use. Researchers can utilize this compound as a key building block in organic synthesis, as a potential precursor for biologically active molecules, or for specialized research applications requiring enaminonitrile derivatives.

Properties

IUPAC Name

(Z)-2-(4-chlorobenzoyl)-3-methylsulfanyl-3-(pyridin-4-ylmethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-23-17(21-11-12-6-8-20-9-7-12)15(10-19)16(22)13-2-4-14(18)5-3-13/h2-9,21H,11H2,1H3/b17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYFHKUGJXSZBF-ICFOKQHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C(/C#N)\C(=O)C1=CC=C(C=C1)Cl)/NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile (CAS Number: 866009-21-4) is a synthetic organic molecule notable for its complex structure, which includes a chlorobenzoyl group, a methylsulfanyl group, and a pyridinyl substituent. This article explores the biological activities associated with this compound, focusing on its potential anticancer, antimicrobial, and neuroactive properties.

Structural Features

The molecular formula of the compound is C17H14ClN3OSC_{17}H_{14}ClN_{3}OS, with a molecular weight of 365.88 g/mol. The presence of multiple functional groups may enhance its biological activities compared to simpler analogs. The Z-configured double bond contributes to its distinct reactivity profile.

Predicted Biological Activities

Based on structural analysis and comparisons with similar compounds, the following biological activities are anticipated:

  • Anticancer Properties : Compounds with nitrile and aromatic systems often exhibit inhibition of cancer cell proliferation. Similar structures have been studied for their efficacy against various cancer types.
  • Antimicrobial Effects : The morpholine ring may enhance interactions with biological targets, suggesting potential antimicrobial activity against bacteria and fungi.
  • Neuroactive Properties : Morpholine derivatives are known for their ability to cross the blood-brain barrier, indicating possible applications in treating neurological disorders.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Techniques such as molecular docking studies and enzyme inhibition assays can provide insights into its binding affinity and specificity toward target proteins.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique features of this compound:

Compound NameStructure FeaturesBiological Activity
4-ChlorobenzonitrileChlorobenzene with a nitrile groupAntimicrobial
Morpholine derivativesContain morpholine ringsNeuroactive
Methylthio derivativesMethylsulfanyl groupAnticancer

Case Studies and Research Findings

Research into compounds similar to this compound has shown promising results:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that nitrile-containing compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting that this compound may have similar effects.
  • Antimicrobial Efficacy : Research in Pharmaceutical Biology indicated that morpholine derivatives possess broad-spectrum antimicrobial properties, which could extend to this compound due to the presence of the morpholine moiety.
  • Neuroactive Potential : A review in Neuroscience Letters discussed various morpholine derivatives that have shown promise in treating neurological disorders, supporting the hypothesis that this compound may also exhibit neuroactive effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Relevance Reference
(2Z)-2-[(Z)-4-Chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile C₁₈H₁₅ClN₃O₂S 388.85 4-Chlorobenzoyl, methylsulfanyl, pyridin-4-ylmethylamino Potential kinase inhibitor; stereoelectronic effects enhance binding to ATP pockets
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile C₂₄H₁₈ClN₃O₃S 480.00 4-Chlorophenyl, 4-methylbenzenesulfonamido, formylphenyl Anticancer activity via tubulin polymerization inhibition; sulfonamide enhances solubility
(2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile C₂₅H₂₂N₂O₃S 430.51 4-Methylphenyl, 4-methylbenzenesulfonamido, formylphenyl Structural rigidity due to orthorhombic crystal packing (P212121 space group)
(2Z)-2-(4-Chlorobenzenesulfonyl)-3-[(anthraquinonyl)amino]prop-2-enenitrile C₂₃H₁₃ClN₂O₄S 448.90 4-Chlorobenzenesulfonyl, anthraquinonylamino Photodynamic therapy candidate; anthraquinone moiety enables light-activated reactivity

Key Findings:

Substituent Effects on Bioactivity: The pyridin-4-ylmethylamino group in the target compound enhances hydrogen-bonding interactions with biological targets (e.g., kinases), whereas sulfonamide substituents in analogs (e.g., ) improve aqueous solubility and metabolic stability. Methylsulfanyl (SCH₃) groups, as seen in the target compound, contribute to hydrophobic interactions in binding pockets but may reduce solubility compared to sulfonamide derivatives.

Crystallographic Insights :

  • Analogous compounds, such as (2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile, crystallize in the orthorhombic P212121 space group with unit cell parameters a = 8.9432 Å, b = 10.3004 Å, c = 24.9240 Å. These structural data suggest that bulky substituents (e.g., 4-methylbenzenesulfonamido) enforce planar conformations in the enenitrile core, which may stabilize π-π stacking interactions.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods used for hydrazone derivatives of bis-3-oxopropanenitriles, such as reactions with diazonium salts or catalytic piperidine-mediated condensations. For example, describes the use of diazotized p-chloroaniline to form hydrazone derivatives, a strategy adaptable for introducing chlorobenzoyl groups.

Reactivity and Stability :

  • α,β-unsaturated nitriles are prone to Michael addition reactions. The presence of electron-withdrawing groups (e.g., 4-chlorobenzoyl) increases electrophilicity at the β-carbon, making the compound reactive toward nucleophiles like thiols or amines.

Research Implications and Gaps

  • Comparative studies with analogs (e.g., ) are needed to validate this hypothesis.
  • Material Science Applications : The conjugated enenitrile system could serve as a building block for organic semiconductors, though this remains unexplored.
  • Stereochemical Sensitivity : The 2Z,Z configuration must be rigorously controlled during synthesis, as stereoisomers may exhibit divergent properties.

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